Superior Gastrointestinal Safety: 10-Fold Reduction in Ulcerogenic Potential vs. Piroxicam
In a direct head-to-head study of gastrointestinal lesion induction in rats, the gastrolesive potential of droxicam was found to be 10 times inferior to that of its active metabolite, piroxicam [1]. This indicates significantly improved gastric tolerability.
| Evidence Dimension | Gastrolesive potential |
|---|---|
| Target Compound Data | Gastrolesive potential is 10 times inferior to piroxicam |
| Comparator Or Baseline | Piroxicam (reference compound with known gastric toxicity) |
| Quantified Difference | 10-fold reduction in gastrolesive potential |
| Conditions | Rat model; induction of gastrointestinal lesions [1] |
Why This Matters
This data is critical for selecting an oxicam-class NSAID for chronic studies where gastrointestinal side effects are a confounding variable or for developing safer formulations.
- [1] Esteve, J., Farre, A. J., & Roser, R. (1988). Pharmacological profile of droxicam. General Pharmacology, 19(1), 49-54. PMID: 3278945. View Source
